molecular formula C20H17ClN2O4S B3402516 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1058385-90-2

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B3402516
CAS No.: 1058385-90-2
M. Wt: 416.9 g/mol
InChI Key: GBCOICPEKWHLST-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting with a suitable indole precursor, the indole core can be synthesized through cyclization reactions.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride.

    Attachment of the 2-chlorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide
  • 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzenesulfonamide
  • 1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)ethanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCOICPEKWHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 2
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 3
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 4
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 5
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 6
1-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)methanesulfonamide

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